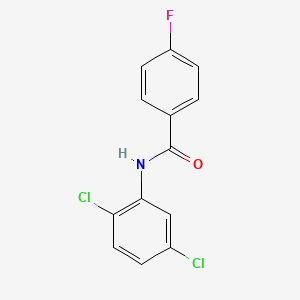

N-(2,5-dichlorophenyl)-4-fluorobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

N-(2,5-dichlorophenyl)-4-fluorobenzamide belongs to the class of halogenated benzamides, which are derivatives of benzamide containing one or more halogen atoms. The presence and position of these halogen atoms—in this case, two chlorine atoms on the phenyl ring and a fluorine atom on the benzoyl moiety—profoundly influence the molecule's physicochemical properties and reactivity. Research into halogenated benzamides is driven by their diverse applications, and the specific substitution pattern in this compound makes it a compound of interest for systematic studies of structure-activity relationships. The electronic effects of the chlorine and fluorine atoms, such as their inductive and mesomeric effects, can significantly alter the electron density distribution within the molecule, impacting its crystal packing, spectroscopic characteristics, and potential biological interactions.

Significance of Amide Derivatives in Chemical Sciences

Amide derivatives are of paramount importance in the chemical sciences due to the prevalence of the amide bond in both natural and synthetic molecules. This functional group is a cornerstone of peptides and proteins and is present in a vast array of pharmaceuticals, polymers, and agrochemicals. The stability of the amide bond, attributed to resonance delocalization, makes it a robust linker in molecular design. The reactivity of the carbonyl group and the N-H bond allows for a variety of chemical transformations, making amides versatile intermediates in organic synthesis. The study of specific amide derivatives like this compound contributes to a deeper understanding of how substitutions on the aromatic rings influence the fundamental properties of the amide functional group.

Research Trajectory and Objectives for this compound

The research trajectory for this compound is primarily focused on its synthesis, structural elucidation, and the investigation of its potential applications based on its chemical structure. Key objectives in the study of this compound include the development of efficient synthetic protocols, detailed characterization using spectroscopic and crystallographic techniques, and the exploration of its potential biological activities. While specific research on this exact molecule is not extensively published, the broader research on halogenated benzamides suggests that objectives would include comparing its properties to those of its isomers and analogues to understand the impact of the specific halogen substitution pattern.

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-9-3-6-11(15)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18) |

InChI Key |

NHCGDJDUTGSBEK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(2,5-dichlorophenyl)-4-fluorobenzamide typically involves the condensation reaction between a 4-fluorobenzoyl derivative and 2,5-dichloroaniline (B50420). A common and efficient method is the acylation of the amine with an acyl halide.

A plausible synthetic route is the reaction of 4-fluorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF).

For a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, a high yield of 87% was achieved through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com This suggests that a similar approach would be effective for the synthesis of this compound.

Table 1: Plausible Synthesis Reaction for this compound

| Reactant 1 | Reactant 2 | Reagent | Product |

| 4-fluorobenzoyl chloride | 2,5-dichloroaniline | Pyridine | This compound |

Spectroscopic and Physical Data

Table 2: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂FNO |

| Molecular Weight | 284.11 g/mol organicchemistrydata.org |

| CAS Number | 313551-48-3 organicchemistrydata.org |

For a similar compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, the melting point was determined to be in the range of 110–112 °C. mdpi.com It is expected that this compound would have a comparable melting point.

Spectroscopic data for analogous compounds provide insight into the expected values for this compound:

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the dichlorophenyl ring and the fluorobenzoyl ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would be expected to appear significantly downfield (around 160-170 ppm). The aromatic carbons would resonate in the 110-140 ppm region, with their chemical shifts influenced by the attached halogen atoms.

FT-IR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300-3500 cm⁻¹. C-Cl and C-F stretching vibrations would also be present at lower frequencies. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, a strong C=O stretch is observed at 1656 cm⁻¹. mdpi.com

Structural Analysis and Molecular Geometry

The precise crystal structure of N-(2,5-dichlorophenyl)-4-fluorobenzamide has not been reported. However, the crystal structures of several related halogenated benzamides have been determined, providing a strong basis for understanding its likely molecular geometry and intermolecular interactions.

For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide reveals that the molecule is essentially planar with respect to the two aromatic rings. mdpi.com The amide group is slightly twisted out of the plane of the aromatic rings. It is highly probable that this compound would adopt a similar conformation.

Intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a common feature in the crystal packing of benzamides, often leading to the formation of one-dimensional chains or more complex networks. mdpi.com

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as N-(2,5-dichlorophenyl)-4-fluorobenzamide, and a macromolecular target, typically a protein. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of benzamides to explore their potential biological activities. researchgate.netnih.gov

The process begins with generating a 3D model of the ligand and the target protein, often obtained from crystallographic data. Docking algorithms then explore various possible binding orientations of the ligand within the protein's active site, calculating a "docking score" for each pose. rjptonline.org This score estimates the binding affinity, with lower energy values typically indicating a more stable and favorable interaction. rjptonline.org For example, in studies of other fluorinated derivatives, interactions such as hydrogen bonds, halogen bonds, and pi-sigma bonding are commonly observed with amino acid residues like lysine (B10760008) in the protein's binding pocket. rjptonline.org These simulations can reveal key amino acids involved in the binding and guide the design of new derivatives with improved affinity. researchgate.netnih.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of computational chemistry for predicting a wide range of molecular properties with high accuracy. researchgate.netmdpi.com For compounds like this compound, DFT calculations can elucidate geometric parameters, electronic properties, and vibrational frequencies. researchgate.netdntb.gov.ua

DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is scarce, analysis of closely related tri-halogenated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provides relevant insights. mdpi.com In such structures, the two aromatic rings are often found to be nearly co-planar, with the central amide group twisted out of this plane. mdpi.com This twist is influenced by intramolecular interactions, such as hydrogen bonding between the amide proton and an adjacent halogen atom. mdpi.com

DFT calculations can reproduce these experimental findings with good accuracy. The table below presents typical geometric parameters that would be calculated for a benzamide (B126) derivative, based on findings for related structures. ijstr.orgresearchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.35 Å | |

| C-Cl | ~1.74 Å | |

| **Bond Angles (°) ** | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angles (°) | Aromatic Ring 1 - Amide Plane | ~23° |

| Aromatic Ring 2 - Amide Plane | ~24° | |

| Note: These are representative values based on DFT calculations for structurally similar halogenated benzamides and are intended for illustrative purposes. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and polarizable. mdpi.comnih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In benzamide derivatives, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the amide linkage and the other aromatic system. researchgate.net DFT calculations provide quantitative values for these energies, from which other global reactivity descriptors can be derived. nih.govresearchgate.net

| Parameter | Formula | Description | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | ~ -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | ~ 4.5 to 5.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | ~ 2.2 to 2.8 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons | ~ 3.7 to 4.8 |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the electron-accepting capability | ~ 2.5 to 4.0 |

| Note: These values are illustrative, based on DFT studies of related substituted benzamides, and provide a general range for this class of compounds. researchgate.netresearchgate.net |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of functional groups within the molecule, such as C=O stretching, N-H stretching, and C-Cl stretching. researchgate.net

A common practice is to scale the calculated frequencies by a specific factor to correct for approximations in the theoretical method and to achieve better agreement with experimental data. researchgate.net For benzamide-type molecules, key vibrational modes include the N-H stretch (typically around 3300-3400 cm⁻¹), the amide C=O stretch (around 1650-1700 cm⁻¹), and various aromatic C-C and C-H stretching and bending modes. nih.govresearchgate.net The vibrations involving the heavier chlorine atoms (C-Cl stretch) are expected at lower frequencies, generally in the 550-850 cm⁻¹ range.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | ~3450 |

| C-H Stretch (Aromatic) | Ar-H | ~3100 |

| C=O Stretch (Amide I) | -C=O | ~1680 |

| N-H Bend (Amide II) | -NH- | ~1550 |

| C-F Stretch | Ar-F | ~1250 |

| C-Cl Stretch | Ar-Cl | ~700 |

| Note: These are representative frequencies based on DFT studies of analogous compounds and serve as a general guide. nih.govresearchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov While a docking simulation gives a static picture of a potential binding pose, an MD simulation models the movements and conformational changes of the ligand-protein complex in a simulated physiological environment. researchgate.net

In a typical MD study of a benzamide derivative, the best-docked pose would be subjected to a simulation lasting for nanoseconds or longer. researchgate.net The stability of the complex is then analyzed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.govresearchgate.net MD simulations can also reveal the persistence of key interactions (like hydrogen bonds) and the role of water molecules in mediating the binding, providing a more realistic and detailed understanding of the interaction than docking alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular properties, which are encoded by molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activity (e.g., inhibitory concentration) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate it.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can represent various aspects of the molecule, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., from DFT calculations), and topological or 3D features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using the compounds in the test set, which were not used during model creation. A robust QSAR model should accurately predict the activity of these external compounds.

For benzamide derivatives, QSAR studies have been used to correlate descriptors like lipophilicity (XlogP), topological indices (e.g., kappa indices), and quantum chemical parameters with their activity against various biological targets. nih.gov The resulting models can provide valuable insights into the key structural features required for activity and can be used to predict the potency of newly designed, unsynthesized compounds.

Biological Activity and Biochemical Mechanisms of Action in Vitro

Evaluation of In Vitro Biological Activity

A comprehensive review of scientific literature was conducted to ascertain the in vitro biological profile of N-(2,5-dichlorophenyl)-4-fluorobenzamide. The following subsections detail the findings for various biological assays.

Antiproliferative and Cytotoxic Activities (In Vitro Cell Lines)

No specific studies detailing the in vitro antiproliferative or cytotoxic activities of this compound on cancer or other cell lines are available in the reviewed scientific literature. While research exists on the antiproliferative effects of various other benzamide (B126) derivatives, these findings cannot be extrapolated to the specific compound of interest. researchgate.netnih.govnih.govnih.govresearchgate.nettums.ac.irvanmedjournal.comnih.govmdpi.com

Enzyme Inhibition Profiling (In Vitro Assays)

There is no published data from in vitro assays to define the enzyme inhibition profile of this compound. Studies on other benzamide and sulfonamide derivatives have shown inhibitory activity against enzymes such as histone deacetylases (HDACs), α-glucosidase, and α-amylase, but no such data is available for this compound. nih.govnih.govnih.govmdpi.comresearchgate.net

Receptor Modulation Studies (In Vitro Binding/Functional Assays)

No specific in vitro binding or functional assay data is available to characterize the receptor modulation properties of this compound. Research on other benzamide-containing molecules has indicated interactions with receptors like the glucagon-like peptide-1 receptor (GLP-1R) and cannabinoid receptor 2 (CB2), but these are distinct molecules. nih.govnih.govnih.govresearchgate.netresearchgate.net

Antimicrobial Spectrum (In Vitro)

There are no specific studies available that have evaluated the in vitro antimicrobial spectrum of this compound against bacterial strains. While the broader class of N-phenylbenzamides has been investigated for antibacterial properties, data for this particular dichlorinated and fluorinated derivative is absent from the current scientific record. researchgate.netresearchgate.netnanobioletters.comnih.govnih.govnih.govnih.gov

Antifungal and Insecticidal Activities (In Vitro)

Specific in vitro studies on the antifungal and insecticidal activities of this compound have not been reported in the available literature. While related chemical classes such as benzoylpyrimidinylureas and other benzamide derivatives have been assessed for such properties, this information does not apply to the specific compound . researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com

Elucidation of In Vitro Biochemical Mechanisms

Given the absence of data on the primary biological activities of this compound as detailed in section 5.1, there is consequently no information available regarding its in vitro biochemical mechanisms of action. Elucidation of such mechanisms is contingent upon initial findings of significant biological activity.

Target Identification and Validation (In Vitro)

No published in vitro studies were identified that explicitly name this compound and detail the identification or validation of its specific biological targets. Consequently, there is no data to present regarding the proteins, enzymes, receptors, or other biomolecules that this compound may interact with.

Molecular Pathway Analysis (In Vitro)

Consistent with the absence of target identification data, no research was found that investigates the molecular pathways affected by this compound in an in vitro setting. Therefore, information regarding its influence on cellular signaling cascades or other biochemical pathways is not available.

Comparative Studies with Analogues (In Vitro)

While the biological activities of other halogenated benzamide derivatives have been explored in various contexts, no studies were found that specifically compare the in vitro activity of this compound with its structural analogues. Such comparative data is essential for understanding structure-activity relationships, but is not present in the current body of scientific literature for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr

Correlating Structural Features with In Vitro Biological Activity

The biological activity of N-phenylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the N-phenyl ring and the benzamide (B126) ring. The core N-phenylbenzamide scaffold serves as a versatile template, and modifications can tune its properties for various therapeutic targets, including antiviral, anticancer, and antiparasitic applications. acs.orgnih.govnih.gov

The central amide linkage is a key structural feature. Its planarity and the potential for hydrogen bonding play a critical role in how the molecule interacts with biological targets. For instance, in related halogenated benzamides, the amide group is known to form intermolecular hydrogen bonds that can dictate the crystal packing and potentially the interaction with receptor sites. mdpi.com The amide N-H group can act as a hydrogen bond donor, a feature essential for binding in many biological systems. nih.gov

In the context of N-(2,5-dichlorophenyl)-4-fluorobenzamide, the key structural features are:

The N-(2,5-dichlorophenyl) ring: The two chlorine atoms are bulky and electronegative, significantly impacting the rotational freedom around the N-phenyl bond and creating a specific steric and electronic profile.

The amide bridge: This central linker holds the two aromatic rings in a specific spatial orientation.

Studies on related N-phenylbenzamides targeting kinetoplastid parasites have shown that these molecules can act as DNA minor groove binders, a function heavily dependent on the molecule's shape and ability to form hydrogen bonds. acs.orgsemanticscholar.org

Table 1: In Vitro Anticancer Activity of Imidazole-Based N-Phenylbenzamide Analogues

| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) against MCF-7 | IC₅₀ (μM) against A-549 |

| 4e | 2,5-dichloro | 7.5 | 9.2 |

| 4f | 2,3-dichloro | 10.2 | 11.1 |

| Doxorubicin | (Positive Control) | 1.2 | 1.8 |

| Data sourced from a study on imidazole-based N-phenylbenzamide derivatives, showing the cytotoxic effects of different dichlorophenyl substitutions. nih.gov |

Impact of Halogen Substitution Patterns on Activity

Halogen atoms are pivotal in medicinal chemistry due to their ability to modulate a compound's lipophilicity, electronic character, metabolic stability, and binding interactions. In the N-phenylbenzamide series, the number, type, and position of halogens dramatically affect biological activity.

Halogens generally increase lipophilicity, which can enhance membrane permeability and cell uptake. However, they are also electron-withdrawing via the inductive effect, which deactivates the aromatic ring. libretexts.org Despite this deactivation, halogens are ortho-, para-directing in electrophilic substitution reactions. libretexts.org The order of reactivity among halogens as substituents is typically F > Cl > Br > I, reflecting their electronegativity. libretexts.org

In a series of N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71, the presence of a bromine atom on the N-phenyl ring was found to be beneficial. The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a potent lead, highlighting the positive impact of a halogen at the para-position of the aniline (B41778) ring. nih.gov

For this compound, the specific halogen pattern is critical:

4-Fluoro Group: Fluorine is the most electronegative halogen. Its small size allows it to act as a hydrogen bond acceptor. In crystal structures of related fluorinated benzamides, intramolecular N-H···F and intermolecular C-H···F hydrogen bonds are observed, which can stabilize specific conformations required for biological activity. mdpi.com

2,5-Dichloro Groups: The chlorine atoms are larger than fluorine and contribute significantly to the molecule's bulk and lipophilicity. Their positions are key:

The ortho (2-position) chlorine can force the N-phenyl ring to twist out of the plane of the amide group, creating a specific three-dimensional shape. This conformational constraint can be crucial for fitting into a binding pocket.

The meta (5-position) chlorine adds to the electronic pull and lipophilicity.

Studies on structurally related benzenesulfonamides have shown that electron-withdrawing substitutions on the terminal phenyl ring, such as F, Br, and Cl, lead to stronger biological activity. nih.gov Furthermore, the presence of halogen atoms can facilitate favorable interactions within a protein's binding pocket, such as π-π stacking or hydrophobic interactions. nih.gov The substitution pattern on this compound suggests a molecule with significant lipophilicity and a constrained conformation, features often associated with potent enzyme inhibitors or receptor modulators.

Table 2: In Vitro Anti-EV71 Activity of Halogenated N-Phenylbenzamide Analogues

| Compound | N-phenyl ring substituent | IC₅₀ (μM) |

| 1d | 4-chlorophenyl | >50 |

| 1e | 4-bromophenyl | 5.7 ± 0.8 |

| Data illustrates the superior activity of a bromo-substituted analogue compared to a chloro-substituted one in a specific antiviral context. nih.gov |

Rational Design Principles for Analogues

The rational design of analogues of this compound is guided by SAR data from related chemical series and an understanding of the structural features that drive activity. The goal is often to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key strategies for designing analogues include:

Scaffold Hopping and Modification: The central N-phenylbenzamide core can be replaced by or embedded within other heterocyclic systems to explore new interaction space. For instance, incorporating the benzamide into a 1,5-dihydrobenzo[e] acs.orgnih.govoxazepin-2(3H)-one core was successful in identifying agents that induce differentiation in leukemia cells. nih.gov

Systematic Substitution Analysis: Analogues can be synthesized by systematically varying the substituents on both aromatic rings. This includes:

Exploring different halogens (F, Cl, Br, I): This helps to fine-tune electronic properties and explore potential halogen bonding interactions. nih.gov

Varying substitution patterns: Moving the existing chloro and fluoro groups to different positions (e.g., N-(3,4-dichlorophenyl) or N-(3,5-dichlorophenyl) analogues) can probe the geometric requirements of the binding site. nih.gov

Introducing other functional groups: Adding hydrogen bond donors/acceptors (e.g., -OH, -NH2), lipophilic groups (e.g., -CH3, -CF3), or polar groups (e.g., -SO2NH2) can improve target affinity and solubility. Studies on pyrazine-carboxamides showed that adding hydroxyl groups could decrease in vitro cytotoxicity. nih.gov

Computational and In Silico-Guided Design: Molecular docking and molecular dynamics simulations are powerful tools for predicting how newly designed analogues will bind to a target protein. nih.govnih.gov These methods can prioritize which compounds to synthesize, saving time and resources. For example, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. nih.gov

A common approach involves identifying an initial "hit" compound from screening and then using these principles to develop a more potent "lead" compound with drug-like properties. nih.govnih.gov

Structure-Based Mechanism Insights (from In Vitro data)

While the precise molecular mechanism of this compound is not detailed in the provided search results, in vitro data from related compounds allow for informed hypotheses about its potential modes of action. The structural features suggest several possible mechanisms at the molecular level.

Enzyme Inhibition: The rigid, lipophilic structure is characteristic of many enzyme inhibitors that occupy well-defined active sites. The halogen atoms can participate in specific interactions within the binding pocket. For example, research on N-benzyl-2-fluorobenzamide derivatives showed that the fluorobenzamide moiety could chelate a zinc ion in the active site of histone deacetylase 3 (HDAC3). nih.gov The dichlorophenyl and fluorobenzoyl rings of this compound could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target's binding site, a common mechanism for kinase inhibitors and other enzyme modulators. nih.gov

DNA Intercalation or Minor Groove Binding: Some N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA sequences. acs.orgsemanticscholar.org This binding is driven by a combination of the molecule's shape, which must fit snugly within the groove, and its ability to form hydrogen bonds with the DNA bases. The distinct crescent shape and hydrogen bonding potential of this compound make this a plausible mechanism, particularly for potential antimicrobial or antiparasitic activity.

Disruption of Protein-Protein Interactions: The compound could position itself at the interface between two proteins, disrupting a critical interaction necessary for a biological pathway. The defined three-dimensional structure imposed by the di-chloro substitution pattern would be essential for the specific recognition required for such a mechanism.

Crystal structure analysis of the related N-(2,4-difluorophenyl)-2-fluorobenzamide reveals a nearly coplanar arrangement of the two aromatic rings, stabilized by an intramolecular hydrogen bond between the amide proton and an ortho-fluorine atom (N-H···F). mdpi.com This suggests that the conformation of this compound is likely constrained, pre-organizing the molecule for binding to its target and reducing the entropic penalty upon binding. The primary intermolecular interactions noted were amide-amide hydrogen bonds, indicating a potential for self-assembly or for forming specific hydrogen bonds with an enzyme or receptor. mdpi.com

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies

The conventional synthesis of N-(2,5-dichlorophenyl)-4-fluorobenzamide typically involves the condensation reaction between 4-fluorobenzoyl chloride and 2,5-dichloroaniline (B50420). While this is a standard and effective method, future research could focus on developing more innovative and efficient synthetic strategies. researchgate.netmdpi.com

Advanced methodologies could include:

Microwave-Assisted Synthesis: This technique has been successfully employed for synthesizing other N-substituted indole-based analogues, offering advantages such as reduced reaction times and potentially higher yields. nih.gov Exploring its application for the synthesis of this compound could streamline its production for further studies.

Catalytic Innovations: Research into novel catalytic systems, such as the use of different coupling reagents or transition-metal catalysts, could lead to milder reaction conditions and improved purity of the final product. The synthesis of related benzamide (B126) derivatives has often relied on established reagents like EDC·HCl for amide bond formation. nih.gov

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to better scalability, safety, and consistency in the production of this compound and its analogues.

These modern synthetic approaches could facilitate the creation of a library of related compounds, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Integration of Advanced Computational Techniques

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, a variety of in silico techniques can be applied.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active sites of various biological targets. For instance, studies on similar benzamide derivatives have used molecular docking to investigate interactions with enzymes like α-glucosidase and Methionyl-tRNA Synthetase. nih.govpjps.pkresearchgate.net Such studies could identify potential protein targets for this compound, prioritizing it for in vitro screening.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. Studies on N-(2,4-Dichlorophenyl)benzamide have used DFT to calculate vibrational wavenumbers and predict infrared and Raman activities. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, assessing the stability of the ligand-protein complex over time. nih.gov This can help validate docking results and provide a more accurate picture of the binding interactions.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug discovery to identify potential liabilities. nih.gov

| Computational Technique | Application for this compound | Reference Example |

| Molecular Docking | Predicting binding modes and affinities to potential biological targets. | Docking of benzamide derivatives against α-glucosidase and α-amylase. nih.gov |

| DFT Calculations | Analyzing electronic properties, molecular structure, and vibrational spectra. | Calculation of geometrical parameters and hyperpolarizability for N-(2,4-Dichlorophenyl)benzamide. researchgate.net |

| MD Simulations | Assessing the stability of the compound in the binding site of a target protein. | MD simulations validated the stability of a lead benzamide derivative in the active site of target enzymes. nih.gov |

| ADMET Prediction | Estimating drug-like properties and potential toxicity. | In silico ADMET results for synthesized benzamides showed good solubility and absorption profiles. nih.gov |

Exploration of Poly-pharmacology and Multi-target Approaches (In Vitro)

The benzamide scaffold is known to interact with a diverse range of biological targets, suggesting that this compound may exhibit poly-pharmacology—the ability to modulate multiple targets simultaneously. This property can be advantageous for treating complex diseases.

Future in vitro research should involve screening the compound against a broad panel of biological targets to uncover its multi-target profile. Potential target classes include:

Kinases: Many kinase inhibitors feature structures with similarities to benzamides.

G-Protein Coupled Receptors (GPCRs): Novel arylcarboxamides have been developed as selective probes for dopamine (B1211576) receptors. nih.gov

Enzymes: Benzamides have shown inhibitory activity against various enzymes, including monoamine oxidase B and α-glucosidase. nih.govnih.gov

Parasitic Targets: N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites. nih.gov

A systematic in vitro screening approach would provide a comprehensive understanding of the compound's biological activities and identify potential therapeutic areas for further development. The discovery that related compounds possess antibacterial, antifungal, and anticancer properties underscores the potential for broad biological activity. researchgate.netresearchgate.net

Potential for Lead Optimization in Preclinical Research (Focus on In Vitro data)

Should this compound demonstrate promising activity against a specific biological target in initial screenings, it would serve as an excellent "hit" compound for a lead optimization program. The goal of this phase is to systematically modify the chemical structure to enhance potency, selectivity, and drug-like properties based on in vitro data.

Key strategies for lead optimization would include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues by modifying specific parts of the molecule. For this compound, modifications could include altering the substitution pattern on both phenyl rings or replacing the rings with other heterocyclic systems. SAR studies on related benzamides have shown that even small changes, such as the position of a substituent, can significantly impact biological activity. nih.govnih.gov

Improving Physicochemical Properties: In vitro assays can guide the modification of the structure to improve properties like solubility and metabolic stability, which are critical for preclinical development. monash.edu For example, introducing or modifying functional groups can modulate lipophilicity, a key factor influencing a compound's behavior. nih.gov

The iterative cycle of design, synthesis, and in vitro testing is fundamental to successful lead optimization, potentially transforming a promising hit into a preclinical candidate. dndi.orgnih.gov

| Optimization Strategy | Example Modification on this compound | Desired Outcome (based on In Vitro Data) | Reference Example |

| SAR Exploration | Varying the position of the chloro and fluoro substituents. | Increased target potency and selectivity. | Optimization of phenyl imidazole (B134444) carboxamides led to improved potency against L. donovani. monash.edu |

| Scaffold Hopping | Replacing the dichlorophenyl ring with a substituted pyridine (B92270) or other heterocycle. | Novel chemical space, improved properties, escape from patent space. | Synthesis of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides. mdpi.com |

| Physicochemical Tuning | Introducing polar groups to the structure. | Enhanced aqueous solubility and improved metabolic stability in liver microsome assays. | Hit-to-lead optimization improved the metabolic stability of novel inhibitors. monash.edu |

Emerging Applications in Chemical Biology

Beyond direct therapeutic applications, this compound and its derivatives could be developed into valuable tools for chemical biology research. Chemical probes are instrumental in elucidating complex biological processes.

Potential applications include:

Development of PET Tracers: The presence of a fluorine atom makes the scaffold suitable for developing 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. Fluorobenzamide-based agents have been conjugated to peptides to visualize receptors in vivo. nih.gov An 18F-labeled version of this compound could be used to study the distribution and target engagement of the compound non-invasively.

Affinity-Based Probes: The molecule could be functionalized with reporter tags such as biotin (B1667282) or fluorescent dyes. These probes could be used in pull-down assays to identify the cellular binding partners of the compound, helping to elucidate its mechanism of action.

Photo-affinity Labeling: Incorporating a photo-reactive group into the structure would allow for covalent cross-linking to its biological target upon UV irradiation. This is a powerful technique for target identification and validation.

The development of such chemical biology tools would not only advance our understanding of the compound's specific interactions but also contribute to the broader study of the biological pathways it modulates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-4-fluorobenzamide in laboratory settings?

- Methodological Answer : The compound is typically synthesized via amide coupling between 2,5-dichloroaniline and 4-fluorobenzoyl chloride. A base (e.g., triethylamine) is used to neutralize HCl generated during the reaction. The reaction is conducted in anhydrous dichloromethane at 0–25°C for 12–24 hours. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Confirm purity using HPLC or TLC.

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodological Answer :

- Spectroscopy : Use -NMR (DMSO-d6) to confirm aromatic proton environments (e.g., doublets for fluorobenzamide protons at δ 7.2–8.1 ppm). IR spectroscopy verifies amide C=O stretching (~1650 cm).

- Elemental Analysis : Validate C, H, N, Cl, and F percentages within ±0.3% of theoretical values.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 302.5 (CHClFNO).

Q. What solvent systems and pH conditions maximize stability for in vitro assays?

- Methodological Answer : Stability studies show the compound is most stable in DMSO stock solutions (10 mM) stored at -20°C. For aqueous buffers, use phosphate-buffered saline (PBS) at pH 6.5–7.4. Avoid prolonged exposure to alkaline conditions (pH >8) to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:

-

Key Parameters : C-F bond length (~1.34 Å), Cl-C-Cl angle (~120°), and dihedral angle between dichlorophenyl and fluorobenzamide rings (~45°).

-

Disorder Handling : Apply PART instructions in SHELXL for disordered fluorine or chlorine atoms. Refinement with anisotropic displacement parameters improves accuracy.

- Example Table :

| Parameter | Value (Å/°) |

|---|---|

| C(1)-F(1) | 1.342 |

| Cl(1)-C(2)-Cl(2) | 119.8 |

| Dihedral Angle | 44.7 |

Q. How to analyze fluorescence properties for biological imaging applications?

- Methodological Answer :

- Instrumentation : Use spectrofluorometry with λ = 340 nm and λ = 380 nm (similar to structurally related benzamides).

- Optimization :

- Solvent : Highest intensity in DMF or acetonitrile.

- pH : Maximal emission at pH 5.0 (due to protonation of the amide group).

- Temperature : Maintain at 25°C to avoid thermal quenching.

- Quantification : Calculate limit of detection (LOD) via linear regression (e.g., LOD = 0.27 µg/mL, R >0.99).

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to compare EC values (e.g., discrepancies may arise from assay-specific cytotoxicity thresholds).

- Metabolic Stability : Test liver microsome incubation (e.g., rat/human) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).

- SAR Studies : Modify substituents (e.g., replacing 4-F with CF) to isolate contributions to activity.

Data Analysis and Troubleshooting

Q. How to interpret conflicting -NMR results between small-scale and scaled-up syntheses?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted aniline or hydrolyzed benzamide).

- Kinetic Control : Scale-up may favor side reactions (e.g., dichlorophenyl ring hydrolysis under prolonged heating). Optimize reaction time and temperature gradients.

- Deuterated Solvent Artifacts : Ensure DMSO-d6 is anhydrous; residual HO can broaden amide proton peaks.

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with protein structures (PDB ID) to simulate binding to kinases or GPCRs. Focus on halogen bonding (Cl/F interactions) with key residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG (e.g., -8.5 kcal/mol for PARP-1 inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.